N-[(4-nitrophenyl)carbonyl]phenylalanine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-nitrobenzoyl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c19-15(12-6-8-13(9-7-12)18(22)23)17-14(16(20)21)10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZOJJUCGWWNAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50316623 | |
| Record name | STK047194 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50316623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24758-96-1 | |
| Record name | NSC305274 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305274 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | STK047194 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50316623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of N Acylated Amino Acid Derivatives in Chemical Biology and Medicinal Chemistry Research
N-acylated amino acid derivatives are a broad class of molecules that have garnered substantial interest in chemical biology and medicinal chemistry. This class of compounds, formed by linking a fatty acid or other acyl group to the amino group of an amino acid, plays a crucial role in numerous biological processes and offers a versatile platform for therapeutic development. researchgate.netnih.gov
The significance of these derivatives is multifaceted:
Biological Activity: Endogenously, N-acyl amino acids function as signaling molecules, with roles in neuromodulation, vascular function, and the immune system. researchgate.net For example, N-arachidonoyl glycine (B1666218), which is structurally related to the endocannabinoid anandamide, has been studied for its analgesic and anti-inflammatory properties.
Pharmacological Tools: Their diverse biological activities make N-acylated amino acids valuable as pharmacological tools to investigate new drug targets on G protein-coupled receptors (GPCRs), ion channels, and transporters. researchgate.net They serve as templates for designing novel drug candidates that may offer improved therapeutic profiles.
Drug Delivery: Certain N-acylated α-amino acids have been investigated as oral delivery agents for protein-based therapeutics, demonstrating their potential to enhance the bioavailability of large-molecule drugs. nih.gov
Peptide and Protein Chemistry: In chemical biology, N-acylation is a key strategy. Acyl imidazole (B134444) derivatives, for instance, are used as reagents for the chemical synthesis and labeling of peptides and proteins. orgsyn.org Furthermore, the activation of amino acids through N-carboxyanhydrides can lead to N-acylated products, a process with potential relevance to the prebiotic origins of life and the formation of protocells. nih.gov
The tunable nature of both the acyl chain and the amino acid component allows for the creation of a vast chemical space, enabling researchers to fine-tune the physicochemical properties and biological functions of these derivatives for specific applications in research and medicine.
Evolution of Research Perspectives on Phenylalanine Based Scaffold Modifications
Phenylalanine, an essential aromatic amino acid, has long been a foundational scaffold in medicinal chemistry and drug discovery. biorxiv.org The evolution of research in this area has shifted from simple derivatives to highly sophisticated modifications designed to achieve specific therapeutic outcomes and to probe complex biological systems.
Initially, research focused on fundamental derivatives for peptide synthesis. Over time, the perspective has broadened significantly, with modifications to the phenylalanine scaffold now representing a key strategy for developing compounds with enhanced stability, novel bioactivity, and targeted functionality. prepchem.comnbinno.com β-Phenylalanine derivatives (β-PAD), for example, offer greater stability against enzymatic degradation compared to their natural α-amino acid counterparts and are found in drugs with antibiotic and antifungal properties. prepchem.comnbinno.com
Modern research employs advanced chemical and bioinformatic tools to design phenylalanine-based molecules with high precision. A notable area of interest is the development of anticancer agents by modifying scaffolds to target specific molecular features, such as the phenylalanine cluster within the G protein-coupled estrogen receptor (GPER). nih.govnih.gov
Furthermore, the incorporation of unnatural or modified phenylalanine residues into peptides is a burgeoning field. Key strategies include:
Introducing Spectroscopic Probes: Derivatives like 4-cyano-L-phenylalanine and those derived from N-(4-Nitrophenylsulfonyl)-L-Phenylalanine can be incorporated into peptides to act as infrared (IR) probes or Förster Resonance Energy Transfer (FRET) quenchers. nih.govnih.gov These tools allow for real-time monitoring of protein conformation, binding events, and enzyme activity. nih.gov
Enhancing Antimicrobial Potency: The strategic introduction of L-phenylalanine into antimicrobial peptide sequences has been shown to enhance their selective activity against specific types of bacteria, such as Gram-positive strains. researchgate.net
Site-Selective Functionalization: Advanced synthetic methods, such as palladium-catalyzed C-H functionalization, enable the direct postsynthetic modification of phenylalanine residues within peptides, allowing for the attachment of drugs, fluorescent probes, or other molecular tags.
This evolution reflects a move towards rational design, where modifications to the phenylalanine scaffold are no longer just for creating diversity but are a targeted approach to developing sophisticated chemical tools and therapeutic agents.
Identification of Key Knowledge Gaps and Emerging Research Questions Pertaining to N 4 Nitrophenyl Carbonyl Phenylalanine
Novel Synthetic Routes for the this compound Core
While the traditional synthesis of this compound often relies on standard batch acylation methods like the Schotten-Baumann reaction, recent advancements have introduced more efficient and controlled synthetic strategies. These novel routes offer improvements in terms of reaction time, yield, purity, and scalability.
Enzyme-Catalyzed Synthesis: Biocatalysis presents a green and highly selective alternative for the synthesis of N-acyl amino acids. wikipedia.orgnih.gov Enzymes such as aminoacylases can catalyze the formation of the amide bond between 4-nitrobenzoic acid and phenylalanine under mild conditions. wikipedia.org For instance, cell-free extracts of Escherichia coli K12 have been shown to catalyze the synthesis of N-acetyl-L-phenylalanine from acetyl-CoA and L-phenylalanine, demonstrating the potential for enzymatic pathways in N-acylation. nih.gov This approach offers the advantages of high stereospecificity, minimizing the risk of racemization, and avoiding the use of harsh reagents and solvents.
Flow Chemistry: Continuous-flow synthesis has emerged as a powerful tool for the rapid and efficient N-acylation of amines. nih.govrsc.orgacs.org In a flow chemistry setup, solutions of phenylalanine and an activated 4-nitrobenzoyl derivative (such as the acid chloride) are continuously pumped through a heated reactor, allowing for precise control over reaction parameters like temperature, pressure, and residence time. nih.govacs.org This methodology can significantly reduce reaction times, improve yields, and enhance safety by minimizing the accumulation of hazardous intermediates. nih.gov For example, a continuous-flow acetylation of various amines has been developed using acetonitrile (B52724) as the acetylating agent and alumina (B75360) as a catalyst, showcasing a safer and milder alternative to traditional methods. nih.gov
Solid-Phase Synthesis: Solid-phase peptide synthesis (SPPS) techniques can be adapted for the efficient synthesis of this compound. rsc.orgnih.govthieme-connect.com In this approach, phenylalanine is anchored to a solid support, and the N-acylation is carried out with 4-nitrobenzoyl chloride. nih.gov The solid-phase methodology simplifies purification, as excess reagents and byproducts are easily washed away, and allows for the potential for automation and high-throughput synthesis. rsc.org
Regio- and Stereoselective Functionalization of the Phenylalanine Moiety in this compound
The phenylalanine residue within this compound offers multiple sites for functionalization, including the phenyl ring and the α-carbon. The N-(4-nitrobenzoyl) group can play a crucial role as a directing group in these transformations, enabling high regio- and stereoselectivity.
C-H Functionalization of the Phenyl Ring: The direct functionalization of C-H bonds has become a powerful strategy for modifying aromatic systems. The N-acyl group in N-acylated phenylalanine derivatives can act as an effective directing group to guide the regioselective introduction of various functional groups onto the phenyl ring. rsc.orgacs.org Palladium-catalyzed ortho-acetoxylation of phenylalanine derivatives has been reported, where the N-triflamide protecting group directs the functionalization. acs.org This highlights the potential for the N-(4-nitrobenzoyl) group to direct similar transformations. By employing appropriate catalysts and reaction conditions, it is possible to achieve selective C-H activation at the ortho, meta, or para positions of the phenylalanine ring. nih.gov For instance, conformation-inducing templates can be designed to achieve remote meta-C-H activation. nih.gov
Asymmetric Functionalization: The development of asymmetric methods for the synthesis of functionalized phenylalanine derivatives is of significant interest for the preparation of chiral molecules. nih.govresearchgate.net Rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to dehydroalanine (B155165) derivatives provides a route to chiral functionalized phenylalanines. nih.govresearchgate.net Furthermore, engineered phenylalanine ammonia (B1221849) lyases (PALs) have been designed for the direct asymmetric synthesis of β-branched aromatic α-amino acids. nih.gov These enzymatic approaches can provide access to enantiomerically pure derivatives of this compound.
Below is a table summarizing various regioselective functionalization reactions of the phenylalanine moiety:
| Reaction Type | Catalyst/Reagent | Position of Functionalization | Reference |
| Ortho-Acetoxylation | Palladium | Ortho | acs.org |
| C-H Arylation | Palladium | Ortho | acs.org |
| C-H Borylation | Iridium | Meta | acs.org |
| Asymmetric Conjugate Addition | Rhodium | α- and β-positions | nih.govresearchgate.net |
| Enzymatic Amination | Phenylalanine Ammonia Lyase | β-position | nih.gov |
Exploration of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. The synthesis of this compound can be made more sustainable through the adoption of greener solvents, catalysts, and energy sources.
Green Solvents: Traditional N-acylation reactions often employ volatile and hazardous organic solvents. Research has focused on replacing these with more environmentally benign alternatives. Water is an ideal green solvent, and methods for N-acylation in aqueous media have been developed. nih.gov Bio-based solvents, such as those derived from fruit and vegetable extracts, have also been explored for the N-acetylation of amino acids.
Catalyst-Free and Metal-Free Conditions: The development of catalyst-free and metal-free N-acylation reactions is a key goal of green chemistry. Some N-acylation reactions can be performed under neutral, metal-free conditions, reducing the reliance on potentially toxic metal catalysts.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate N-acylation reactions, often leading to shorter reaction times, higher yields, and reduced side product formation. researchgate.net This technique offers an energy-efficient alternative to conventional heating methods.
The following table outlines some green chemistry approaches applicable to the synthesis of this compound:
| Green Chemistry Principle | Approach | Advantages |
| Use of Safer Solvents | Aqueous synthesis, bio-based solvents | Reduced toxicity and environmental impact |
| Atom Economy | Catalyst-free reactions | Maximizes the incorporation of starting materials into the final product |
| Energy Efficiency | Microwave-assisted synthesis | Faster reactions, lower energy consumption |
| Use of Renewable Feedstocks | Enzyme catalysis | Mild reaction conditions, high selectivity |
Combinatorial Synthesis and Library Generation from the this compound Scaffold
This compound can serve as a versatile scaffold for the generation of chemical libraries through combinatorial synthesis. These libraries are valuable resources for drug discovery and the identification of new bioactive molecules.
Split-and-Pool Synthesis: The split-and-pool synthesis strategy is a powerful method for creating large and diverse peptide and peptidomimetic libraries on a solid phase. wikipedia.orgnih.govmit.eduresearchgate.netresearchgate.net Starting with this compound attached to a solid support, the resin can be split into multiple portions. Each portion is then reacted with a different building block, for example, at the carboxylic acid terminus of the phenylalanine. The portions are then pooled, mixed, and split again for the next round of diversification. This iterative process allows for the exponential generation of a vast number of unique compounds. researchgate.net
Scaffold-Based Library Design: The this compound scaffold provides a rigid core structure from which various functional groups can be appended. Libraries can be designed by systematically modifying the 4-nitrophenyl ring, the phenyl ring of the phenylalanine, or by extending the peptide chain from the C-terminus. DNA-encoded chemical libraries (DELs) have been successfully constructed using a phenylalanine central scaffold, enabling the screening of millions of compounds. nih.gov This approach allows for the exploration of a vast chemical space around the core scaffold to identify molecules with desired biological activities.
Mechanistic Aspects of Acylation Reactions Leading to this compound
The formation of the amide bond in this compound is typically achieved through an acylation reaction, most commonly the Schotten-Baumann reaction. Understanding the mechanism of this reaction is crucial for optimizing reaction conditions and controlling product formation.
The Schotten-Baumann Reaction Mechanism: The Schotten-Baumann reaction involves the acylation of an amine with an acyl chloride in the presence of a base. The mechanism proceeds through a nucleophilic acyl substitution pathway. The amine (phenylalanine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-nitrobenzoyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses to form the amide product with the elimination of a chloride ion. The base, typically aqueous sodium hydroxide, serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Kinetic vs. Thermodynamic Control: In some acylation reactions, there can be a competition between different reaction pathways, leading to the formation of either a kinetic or a thermodynamic product. wikipedia.orglibretexts.orgdalalinstitute.comuc.edu Kinetic control favors the product that is formed faster, which usually has a lower activation energy. wikipedia.orglibretexts.org Thermodynamic control, on the other hand, favors the most stable product and is typically achieved at higher temperatures or with longer reaction times, allowing the reaction to reach equilibrium. wikipedia.org For the acylation of phenylalanine, factors such as temperature, solvent, and the nature of the base can influence whether the reaction is under kinetic or thermodynamic control, potentially affecting the yield and purity of the desired N-acylated product.
Computational Studies: Computational methods, such as quantum mechanics/molecular mechanics (QM/MM) simulations, can provide detailed insights into the reaction mechanism at the atomic level. nih.gov These studies can help to elucidate the stereospecificity of enzyme-catalyzed acylation reactions and understand the factors that govern the reaction pathway. nih.gov For example, simulations can reveal the role of specific amino acid residues in the enzyme's active site in stabilizing the transition state and controlling the stereochemical outcome of the reaction. nih.gov
Investigations into Protein-Ligand Interactions of this compound
The interaction of this compound with proteins is anticipated to be a multifaceted process, driven by the distinct properties of its nitrophenyl and phenylalanine components. These interactions are fundamental to understanding its potential biological activity.
Elucidation of Enzyme Active Site Binding Mechanisms
The binding of a ligand to an enzyme's active site is a highly specific process that can modulate the enzyme's activity. For this compound, several binding mechanisms can be postulated based on its structure. The phenylalanine moiety, being hydrophobic, can be expected to interact favorably with hydrophobic pockets within an enzyme's active site. Such interactions are crucial for the recognition of hydrophobic ligands like lipids. The aromatic ring of phenylalanine can also engage in stacking interactions with other aromatic residues in the active site.
The 4-nitrophenyl group introduces additional possibilities for interaction. The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the aromatic ring and enable specific interactions. For instance, the thiolase enzyme OleA, which is involved in the biosynthesis of certain natural products, has been shown to bind and process substrates containing a p-nitrophenyl group. nih.gov In the active site of OleA, the acyl chain from a p-nitrophenyl ester is transferred to a cysteine residue, demonstrating that the enzyme can accommodate the nitrophenyl leaving group. nih.gov This suggests that enzymes with appropriate active site geometries and residues could potentially bind this compound.
Furthermore, the amide linkage provides a hydrogen bond donor (N-H) and acceptor (C=O), which can form crucial hydrogen bonds with the amino acid residues in the enzyme's active site, further stabilizing the enzyme-ligand complex. The crystal structure of the N-terminal adenylation subunit of gramicidin (B1672133) S synthetase in complex with L-phenylalanine reveals that the carboxylate and α-amino groups of phenylalanine form key interactions with active site residues. embopress.org While the α-amino group in this compound is acylated, the carbonyl of the acyl group and the remaining N-H can still participate in hydrogen bonding. embopress.org
Receptor-Ligand Binding Kinetics and Thermodynamics
The study of receptor-ligand binding kinetics and thermodynamics provides quantitative insights into the affinity and stability of the interaction. Key parameters include the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d), which is the ratio of k_off to k_on. The Gibbs free energy of binding (ΔG), enthalpy (ΔH), and entropy (ΔS) describe the thermodynamic driving forces of the interaction. nih.gov
While specific kinetic and thermodynamic data for this compound are not available, studies on related N-acyl amino acids provide a valuable reference. For example, the binding of various N-acyl amino acids has been studied in the context of their role as signaling molecules. doi.org The thermodynamic parameters for the ionization of some N-acyl amino acids have been determined, which is a critical factor in their interaction with biological targets. researchgate.net
The binding affinity of ligands to receptors can be influenced by subtle changes in their structure. For G protein-coupled receptors (GPCRs), the residence time of a ligand in the receptor's binding pocket, which is the reciprocal of the k_off, has been shown to be a critical determinant of its in vivo efficacy. nih.gov The nitrophenyl group in this compound could potentially influence the binding kinetics by forming specific interactions that either prolong or shorten the residence time.
| Compound Class | Target | K_d (μM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |
|---|---|---|---|---|---|---|
| N-Acyl Amino Acids | Various | ~1-100 | - | - | - | doi.org |
| Aromatic Amino Acids (e.g., Trp) | β-cyclodextrin | <600 | - | - | - | nih.gov |
Characterization of Non-Covalent Interaction Modes
Non-covalent interactions are the primary forces governing the binding of ligands to proteins. This compound can participate in a variety of such interactions:
Hydrogen Bonding: The amide group (N-H and C=O) can form hydrogen bonds with protein backbone or side-chain atoms. The nitro group (NO₂) can also act as a hydrogen bond acceptor.
Hydrophobic Interactions: The phenyl ring of the phenylalanine and the nitrophenyl ring will preferentially interact with hydrophobic residues in a protein's binding pocket, driven by the hydrophobic effect.
π-π Stacking: The two aromatic rings can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the protein. These interactions can be in a sandwich or a T-shaped (edge-to-face) conformation. mdpi.com
Cation-π Interactions: The electron-rich π-systems of the aromatic rings can interact favorably with cationic residues like lysine (B10760008) and arginine.
π-Hole Interactions: The nitro group creates a region of positive electrostatic potential on the nitrogen atom, known as a π-hole. This can interact favorably with electron-rich atoms like the oxygen of carbonyl groups or the sulfur of methionine residues in the protein. researchgate.net
The crystal structure of a related compound, phenyl N-(4-nitrophenyl)carbamate, reveals the presence of N—H···O and C—H···π interactions, which lead to the formation of a hydrogen-bonded chain structure. nih.gov This provides a model for the types of interactions that the N-[(4-nitrophenyl)carbonyl] moiety could form within a protein binding site.
| Interaction Type | Functional Group on Ligand | Interacting Protein Residues |
|---|---|---|
| Hydrogen Bonding | Amide N-H, Amide C=O, Nitro O | Ser, Thr, Asn, Gln, Asp, Glu, His, Backbone C=O and N-H |
| Hydrophobic Interactions | Phenyl ring, Nitrophenyl ring | Ala, Val, Leu, Ile, Met, Phe, Trp |
| π-π Stacking | Phenyl ring, Nitrophenyl ring | Phe, Tyr, Trp, His |
| Cation-π Interactions | Phenyl ring, Nitrophenyl ring | Lys, Arg |
| π-Hole Interactions | Nitro group (N atom) | Backbone C=O, Met (S atom) |
Exploration of this compound Interactions with Nucleic Acids
Small molecules can interact with nucleic acids like DNA and RNA, leading to a range of biological effects. The planar aromatic rings of this compound suggest the possibility of intercalation between the base pairs of DNA. Additionally, the compound could bind to the major or minor grooves of the DNA helix.
Studies on other nitrophenyl derivatives have shown that they can interact with DNA. For instance, a synthetic nitro-flavone derivative was found to interact with DNA through both partial intercalation and minor-groove binding. nih.gov The binding was found to be spontaneous, endothermic, and entropy-driven, with a preference for GC-rich sequences. nih.gov Another study on 2-(2-nitrophenyl)-benzimidazole derivatives showed an electrostatic interaction with DNA. nih.gov While direct evidence for this compound is lacking, these studies on related structures suggest that it could also bind to DNA, potentially through a combination of intercalation, groove binding, and electrostatic interactions. A study on the direct molecular interaction of phenylalanine with DNA has also been reported, indicating that the amino acid moiety itself can contribute to binding.
Analysis of this compound Permeation and Interaction with Model Membrane Systems
The ability of a compound to cross cell membranes is a critical determinant of its bioavailability and potential therapeutic effect. This process is often studied using model membrane systems such as lipid bilayers. The hydrophobicity of the phenylalanine and nitrophenyl groups in this compound suggests that it may be able to partition into and permeate through lipid bilayers.
Molecular dynamics simulations have been used to study the permeation of nitrophenyl-containing compounds through lipid bilayers. nih.gov For a series of NBD-labeled fatty amines, which contain a nitrobenzoxadiazole group, simulations have provided insights into their free energy profile and orientation during membrane permeation. nih.gov L-phenylalanine has been shown to interact with the carbonyl groups of lipids in mixed lipid membranes. This interaction can affect the compressibility and organization of the lipid bilayer. These findings suggest that this compound could interact with the lipid headgroups and acyl chains of the membrane, potentially altering membrane properties.
Advanced Biophysical Techniques for Probing this compound Interactions
A variety of advanced biophysical techniques can be employed to study the interactions of this compound with its biological targets.
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes associated with binding, allowing for the determination of K_d, ΔH, and ΔS in a single experiment.
Surface Plasmon Resonance (SPR): SPR is a label-free technique that can be used to measure the kinetics of binding (k_on and k_off) by monitoring the change in refractive index upon ligand binding to an immobilized target.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the protein-ligand complex, including the identification of the binding site and the conformation of the bound ligand.
X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of the ligand bound to its target protein, revealing the precise nature of the non-covalent interactions.
Fluorescence Spectroscopy: The intrinsic fluorescence of proteins (from tryptophan and tyrosine residues) can be quenched upon ligand binding, providing a means to measure binding affinity. The nitro group in this compound can also act as a fluorescence quencher.
Circular Dichroism (CD) Spectroscopy: CD can be used to assess changes in the secondary structure of a protein or the conformation of a nucleic acid upon ligand binding.
Infrared (IR) Spectroscopy: The nitro group has strong and characteristic IR absorption bands. The symmetric stretching frequency of the nitro group in L-4-nitrophenylalanine has been shown to be a sensitive probe of the local protein environment. nih.gov This suggests that the nitro group in this compound could be used as a vibrational reporter to study its binding to proteins. nih.gov
| Technique | Information Obtained | Key Advantages |
|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) | Provides a complete thermodynamic profile of the interaction in a single experiment. |
| Surface Plasmon Resonance (SPR) | Binding kinetics (k_on, k_off) and affinity (K_d) | Real-time, label-free analysis of binding events. |
| Nuclear Magnetic Resonance (NMR) | Binding site mapping, structural changes, and dynamics | Provides atomic-level structural information in solution. |
| X-ray Crystallography | High-resolution 3D structure of the complex | Provides a detailed picture of the binding mode and interactions. |
| Fluorescence Spectroscopy | Binding affinity (K_d) | High sensitivity and relatively simple to perform. |
| Circular Dichroism (CD) | Conformational changes in macromolecules | Sensitive to changes in secondary and tertiary structure. |
| Infrared (IR) Spectroscopy | Vibrational modes, local environment of the nitro group | The nitro group can serve as an intrinsic spectroscopic probe. |
Spectroscopic Methodologies for Binding Event Characterization (e.g., Fluorescence Quenching, Circular Dichroism)
Spectroscopic techniques are fundamental in elucidating the binding of small molecules to macromolecules such as proteins and nucleic acids.
Fluorescence Quenching: This method is often employed to study the binding of a ligand to a protein. It relies on the principle that the intrinsic fluorescence of amino acid residues, primarily tryptophan and tyrosine, can be diminished or "quenched" upon the binding of a small molecule in their vicinity. The extent of quenching can provide information about the binding affinity and the accessibility of the fluorophores to the quencher. A detailed search of scientific databases did not yield any studies that have utilized fluorescence quenching to investigate the interaction of this compound with any biological macromolecule.
Circular Dichroism (CD): CD spectroscopy is a powerful tool for monitoring conformational changes in chiral molecules, particularly proteins, upon ligand binding. The secondary and tertiary structures of proteins produce a characteristic CD spectrum. A change in this spectrum upon the addition of a ligand can indicate a conformational alteration induced by the binding event. To date, no studies have been published that report the use of circular dichroism to characterize the binding of this compound.
Calorimetric Approaches for Thermodynamic Profiling of Molecular Interactions (e.g., Isothermal Titration Calorimetry)
Isothermal Titration Calorimetry (ITC): ITC is a highly quantitative technique used to directly measure the heat changes that occur during a binding event. This allows for the determination of key thermodynamic parameters of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). From these, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated, providing a complete thermodynamic profile of the molecular interaction. Despite the utility of this technique, a thorough literature search found no published research detailing the use of Isothermal Titration Calorimetry to study the interactions of this compound.
Surface Plasmon Resonance (SPR) for Real-Time Interaction Kinetics
Surface Plasmon Resonance (SPR): SPR is a label-free optical biosensing technique that allows for the real-time monitoring of molecular interactions. In a typical SPR experiment, one molecule (the ligand) is immobilized on a sensor surface, and its binding partner (the analyte) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This technique provides kinetic data on the association (ka) and dissociation (kd) rates of the interaction, from which the equilibrium dissociation constant (KD) can be derived. There are currently no available scientific reports that have employed Surface Plasmon Resonance to analyze the real-time interaction kinetics of this compound.
Mechanistic Elucidation of Biological Activities Associated with N 4 Nitrophenyl Carbonyl Phenylalanine
Identification and Validation of Cellular and Sub-Cellular Targets for N-[(4-nitrophenyl)carbonyl]phenylalanine
While direct cellular targets of this compound have not been extensively elucidated in the available literature, studies on analogous N-acylphenylalanine derivatives and nitroaromatic compounds suggest several potential interaction points within the cell.
Long-chain N-acyl-L-phenylalanines have been identified as uncouplers of mitochondrial respiration, independent of uncoupling protein 1 (UCP1), which may play a role in regulating glucose homeostasis. frontiersin.org This suggests that mitochondria could be a key subcellular target for this compound, potentially influencing cellular energy metabolism.
Furthermore, the broader class of N-acyl amino acids has been shown to interact with various cellular receptors and channels. For instance, some N-acyl glycines are considered putative ligands for Transient Receptor Potential Canonical 5 (TRPC5) channels, and N-arachidonoyl glycine (B1666218) interacts with G-protein coupled receptors like GPR92. nih.govmdpi.com Given the structural similarity, it is plausible that this compound could target similar membrane-bound proteins, thereby influencing intracellular signaling cascades. The chondroprotective effects of an N-acetyl phenylalanine glucosamine (B1671600) derivative have been linked to the inhibition of IKKα kinase, a key regulator of the NF-κB signaling pathway, suggesting that components of inflammatory signaling pathways could also be cellular targets. nih.gov
Table 1: Potential Cellular and Sub-Cellular Targets for N-Acyl Phenylalanine Derivatives
| Potential Target | Observed Effect in Analogs | Potential Implication for this compound |
|---|---|---|
| Mitochondria | Uncoupling of respiration by long-chain N-acyl-L-phenylalanines. frontiersin.org | Modulation of cellular energy metabolism. |
| G-Protein Coupled Receptors (e.g., GPR92) | Interaction and activation by N-arachidonoyl glycine. mdpi.com | Influence on intracellular signaling pathways. |
| Ion Channels (e.g., TRPC5) | Putative ligand interaction by N-palmitoyl glycine. nih.gov | Alteration of ion homeostasis and cellular excitability. |
Modulation of Specific Enzyme Activities and Biochemical Pathways by this compound
The introduction of a 4-nitrophenylcarbonyl group to phenylalanine can be expected to significantly alter its interaction with enzymes and its participation in biochemical pathways.
A notable example of enzyme modulation by structurally similar compounds is the inhibition of neuronal nitric oxide synthase (nNOS) by 2-nitroaryl-substituted amino acid analogues. nih.gov These compounds were found to be competitive inhibitors with respect to L-arginine, the natural substrate for NOS. nih.gov This raises the possibility that this compound could also act as an inhibitor of NOS isoforms, thereby affecting nitric oxide-mediated signaling pathways involved in neurotransmission and inflammation.
The phenylalanine metabolic pathway itself is a complex network. While N-acetylation is a known modification, the impact of a larger N-acyl group like 4-nitrophenylcarbonyl on the enzymes of this pathway is not well-documented. nih.gov It is conceivable that this modification could alter its recognition by enzymes such as phenylalanine hydroxylase, potentially shunting it away from the typical tyrosine synthesis pathway. researchgate.net
Structure-Activity Relationship (SAR) Investigations for this compound Analogs
Although direct SAR studies on this compound are limited, investigations into related nitroaromatic and N-acyl amino acid derivatives provide valuable insights into the structural features that govern their biological activity.
For nitroaromatic compounds, the position and nature of substituents on the aromatic ring are critical. In a study of nitroaromatic amino acid analogues as NOS inhibitors, it was found that a 5-methyl substituent on the nitroaryl ring enhanced inhibitory potency. nih.gov In the context of antibacterial 3-arylcoumarins, a nitro group at the 6-position of the coumarin (B35378) moiety was found to be essential for activity against S. aureus. mdpi.com These findings underscore the importance of the nitro group's electronic and steric environment in determining biological activity.
For N-acyl amino acid derivatives, the nature of both the acyl chain and the amino acid residue influences their biological profile. For example, the anti-inflammatory and chondroprotective activity of an N-acetyl phenylalanine glucosamine derivative was attributed to the hydrophobic character imparted by the phenylalanine ring, which enhanced its bioavailability. nih.gov
Table 2: Structure-Activity Relationship Insights from Related Compounds
| Compound Class | Structural Feature | Impact on Biological Activity | Reference |
|---|---|---|---|
| Nitroaromatic Amino Acid Analogs | 5-methyl substituent on the nitroaryl ring | Enhanced inhibitory potency against nNOS | nih.gov |
| 3-Arylcoumarins | 6-nitro substituent on the coumarin ring | Essential for antibacterial activity | mdpi.com |
These examples suggest that systematic modifications of this compound, such as altering the substitution pattern on the nitrophenyl ring or modifying the phenylalanine backbone, would likely lead to significant changes in its biological activity.
Deciphering Molecular Mechanisms of Cellular Responses to this compound
The molecular mechanisms through which cells respond to this compound are likely to be multifaceted, involving the modulation of key signaling pathways and metabolic processes.
Based on the activities of related compounds, a primary mechanism could involve the modulation of inflammatory pathways. The inhibition of IKKα and the subsequent suppression of NF-κB signaling by an N-acetyl phenylalanine derivative points to a potent anti-inflammatory mechanism. nih.gov The NF-κB pathway is a central regulator of immune and inflammatory responses, and its inhibition can lead to a downregulation of pro-inflammatory cytokines and enzymes.
Another potential mechanism is the alteration of cellular redox homeostasis. The bioreduction of the nitro group by nitroreductases can generate reactive intermediates, including nitroso and hydroxylamino species, which can lead to oxidative stress. researchgate.net Conversely, the inhibition of nitric oxide synthase would decrease the production of nitric oxide, a key signaling molecule with both physiological and pathological roles. nih.gov
The uncoupling of mitochondrial respiration by long-chain N-acyl-L-phenylalanines represents a direct impact on cellular energy metabolism. frontiersin.org This process dissipates the proton gradient across the inner mitochondrial membrane, leading to increased oxygen consumption without a corresponding increase in ATP synthesis. This can have profound effects on cellular function and viability.
Comparative Mechanistic Studies with Related Amino Acid Derivatives
To fully understand the unique biological profile of this compound, it is instructive to compare its potential mechanisms with those of other N-acylated amino acid derivatives.
While N-acyl phenylalanines have been linked to mitochondrial uncoupling and anti-inflammatory effects, other N-acyl amino acids exhibit distinct biological activities. For instance, N-acyl glycines, such as N-arachidonoyl glycine, are involved in pain modulation through their interaction with GABAA and glycine receptors. nih.gov N-acyl tryptophans are being explored as antagonists for the P2Y14 receptor, with potential applications in treating inflammatory conditions like acute lung injury. dovepress.com
The nature of the acyl group also plays a pivotal role. Short-chain N-acetylated amino acids are often involved in detoxification and metabolic regulation, as seen with N-acetyl-L-phenylalanine in phenylketonuria. frontiersin.org In contrast, long-chain fatty acyl groups, as seen in the endocannabinoid-related lipids, confer membrane-anchoring properties and interactions with specific lipid-sensing receptors. nih.gov
The presence of the nitro group on the phenylcarbonyl moiety is a key distinguishing feature of this compound. This group introduces the potential for bioreductive activation, a mechanism not present in many other N-acyl amino acids. oup.comresearchgate.net This unique metabolic fate could lead to a distinct pharmacological and toxicological profile.
Computational Chemistry and Molecular Modeling Applications for N 4 Nitrophenyl Carbonyl Phenylalanine
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions of N-[(4-nitrophenyl)carbonyl]phenylalanine
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for elucidating the electronic structure and predicting the reactivity of this compound. These computational methods provide detailed insights into the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are fundamental in understanding the compound's chemical behavior.
The HOMO is typically localized on the more electron-rich regions of the molecule, indicating the sites most susceptible to electrophilic attack. Conversely, the LUMO resides on the electron-deficient areas, highlighting the probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.
For this compound, the electron-withdrawing nitro group (-NO2) on the phenyl ring is expected to significantly influence the electronic distribution. This group lowers the energy of the LUMO, making the nitrophenyl moiety a potential site for nucleophilic reactions. Furthermore, electrostatic potential maps can be generated through QM calculations to visualize the charge distribution across the molecule, identifying electropositive and electronegative regions that are crucial for intermolecular interactions.
Table 5.1.1: Calculated Electronic Properties of this compound
| Parameter | Value (Arbitrary Units) | Significance |
| HOMO Energy | - | Indicates ionization potential and electron-donating ability. |
| LUMO Energy | - | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | - | Correlates with chemical reactivity and kinetic stability. |
| Dipole Moment | - | Measures the overall polarity of the molecule. |
Note: Specific values are dependent on the level of theory and basis set used in the calculation and are not available in the searched literature.
Molecular Docking and Dynamics Simulations for Protein-N-[(4-nitrophenyl)carbonyl]phenylalanine Complexes
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in understanding the potential biological activity of this compound by identifying its possible binding modes within the active site of a receptor. The process involves sampling a large number of conformations and orientations of the ligand within the protein's binding pocket and scoring them based on a force field that estimates the binding affinity.
Successful docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the protein-ligand complex. For this compound, the amide group can act as both a hydrogen bond donor and acceptor, the phenyl rings can participate in π-π stacking and hydrophobic interactions, and the nitro group can form specific electrostatic interactions.
Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the protein-N-[(4-nitrophenyl)carbonyl]phenylalanine complex over time. MD simulations provide insights into the stability of the predicted binding pose and can reveal conformational changes in both the ligand and the protein upon binding. This information is crucial for a more accurate estimation of binding free energies and for understanding the mechanism of action at a molecular level.
Table 5.2.1: Potential Intermolecular Interactions of this compound in a Protein Binding Site
| Interaction Type | Potential Functional Groups Involved |
| Hydrogen Bonding | Amide N-H (donor), Carbonyl O (acceptor), Nitro O (acceptor) |
| Hydrophobic Interactions | Phenyl rings |
| π-π Stacking | Phenyl rings |
| Electrostatic Interactions | Nitro group, Carbonyl group |
Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. The development of QSAR models for derivatives of this compound would enable the prediction of the activity of novel, unsynthesized analogs.
The process begins with the generation of a dataset of this compound derivatives with experimentally determined biological activities. For each derivative, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological properties.
De Novo Design and Virtual Screening Methodologies for Novel this compound Analogs
Computational methodologies like de novo design and virtual screening are pivotal in the discovery of novel analogs of this compound with potentially enhanced biological activities.
De novo design algorithms aim to construct novel molecules from scratch or by modifying an existing scaffold like this compound. These methods utilize information about the target protein's binding site to generate structures that are predicted to have high binding affinity and favorable pharmacokinetic properties.
Virtual screening, on the other hand, involves the computational screening of large libraries of existing chemical compounds to identify those that are likely to bind to a specific biological target. This can be done through ligand-based approaches, which search for molecules similar to a known active compound, or structure-based approaches, which dock a library of compounds into the target's binding site. For this compound, both approaches could be employed to discover novel analogs with desired biological profiles.
Conformational Analysis and Energy Landscape Mapping of this compound
Conformational analysis of this compound is essential for understanding its three-dimensional structure and flexibility, which are critical determinants of its biological activity. The molecule possesses several rotatable bonds, leading to a multitude of possible conformations.
Computational methods can be used to explore the conformational space of the molecule and to identify low-energy, stable conformations. This is often achieved through systematic or stochastic conformational searches. The results of such an analysis can be visualized as an energy landscape map, where the potential energy of the molecule is plotted against its conformational degrees of freedom (e.g., dihedral angles).
The energy landscape reveals the relative stabilities of different conformers and the energy barriers between them. The bioactive conformation, which is the conformation the molecule adopts when it binds to its biological target, is often a low-energy conformer. Understanding the conformational preferences of this compound is therefore crucial for rational drug design and for interpreting the results of molecular docking and QSAR studies.
Advanced Spectroscopic and Crystallographic Characterization in N 4 Nitrophenyl Carbonyl Phenylalanine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of N-[(4-nitrophenyl)carbonyl]phenylalanine in both solution and solid states. It provides atom-level information on the chemical environment, connectivity, and dynamics of the molecule.
In solution, NMR spectroscopy allows for the precise determination of the molecular structure of this compound. ¹H and ¹³C NMR spectra provide definitive confirmation of the compound's covalent framework.
A study on the synthesis and characterization of N-(p-nitrobenzoyl)-L-phenylalanine provided specific chemical shift data that confirm its structure. researchgate.net The ¹H-NMR spectrum identifies signals corresponding to the protons in the aliphatic chain of the phenylalanine residue, specifically at 3.2 ppm (β-CH₂) and 4.7 ppm (α-CH). researchgate.net The aromatic protons from the two phenyl rings resonate in the region between 7.25 and 8.3 ppm. A key indicator of the amide bond formation is the appearance of a doublet at 9.1 ppm, corresponding to the NH proton. researchgate.net
The ¹³C-NMR spectrum further corroborates the structure. Signals for the carbons in the aliphatic chain appear at 37.5 ppm (β-C) and 55.4 ppm (α-C). The aromatic carbons are observed between 128.1 and 139.8 ppm. The carbonyl carbons are particularly diagnostic, with the signal for the carboxylic acid group appearing at 173.2 ppm and the amide carbonyl carbon at 165.5 ppm. researchgate.net These assignments are crucial for confirming the successful acylation of phenylalanine.
Interactive Data Table: NMR Chemical Shifts for this compound
| Nucleus | Atom | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| ¹H | β-CH₂ | 3.2 | researchgate.net |
| ¹H | α-CH | 4.7 | researchgate.net |
| ¹H | Aromatic CH | 7.25 - 8.3 | researchgate.net |
| ¹H | Amide NH | 9.1 | researchgate.net |
| ¹³C | β-C | 37.5 | researchgate.net |
| ¹³C | α-C | 55.4 | researchgate.net |
| ¹³C | Aromatic C | 128.1 - 139.8 | researchgate.net |
| ¹³C | Amide C=O | 165.5 | researchgate.net |
This data can be used for conformational analysis, studying the effects of solvent on the molecular shape, and probing intermolecular interactions, such as hydrogen bonding involving the amide and carboxylic acid groups.
While specific solid-state NMR (ssNMR) studies on this compound have not been reported in the literature, the technique offers powerful capabilities for characterizing the compound in its crystalline or amorphous solid forms. ssNMR is particularly sensitive to the local environment of nuclei, making it an ideal tool for identifying and characterizing polymorphs—different crystalline forms of the same molecule—which can have distinct physical properties. nih.gov
For acylated amino acids, ¹³C and ¹⁵N ssNMR can reveal details about intermolecular packing and hydrogen-bonding networks in the solid state. illinois.edunih.gov The chemical shifts of the carbonyl carbons and amide nitrogen, for instance, are highly sensitive to their participation in hydrogen bonds. ox.ac.uk By analyzing these parameters, one can gain insight into the supramolecular assembly of the molecules in a crystal lattice. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are routinely used to acquire high-resolution spectra of solids, enabling the study of molecular conformation and dynamics in the absence of solvent. nih.gov
X-ray Crystallography for High-Resolution Three-Dimensional Structural Elucidation of this compound and its Complexes
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule. This technique could provide unambiguous data on bond lengths, bond angles, and torsion angles of this compound, revealing its exact conformation in the crystalline state. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonds and π-stacking, that govern the crystal packing.
However, a search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), indicates that the crystal structure of this compound has not been reported to date. The determination of its crystal structure would be a valuable contribution to understanding its solid-state properties and its potential for forming complexes or co-crystals.
Mass Spectrometry-Based Methods for Interaction Profiling and Pathway Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and obtaining information about its structure through fragmentation analysis. For this compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be common methods to generate gas-phase ions.
High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. A study reported the molecular ion peak for the compound at a mass-to-charge ratio (m/z) of 314, which corresponds to its calculated molecular weight. researchgate.net
Tandem mass spectrometry (MS/MS) experiments would involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint. Expected fragmentation pathways for this compound would likely include:
Cleavage of the amide bond, leading to fragments corresponding to the 4-nitrobenzoyl group and the phenylalanine moiety.
Loss of the carboxylic acid group (as CO₂) from the phenylalanine backbone.
Fragmentation of the nitroaromatic ring.
These methods are critical for confirming the identity of the synthesized compound and for its detection in complex mixtures.
Vibrational Spectroscopy (IR, Raman) for Structural Fingerprinting and Environmental Response Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint," allowing for rapid identification and structural characterization.
The IR spectrum of this compound displays characteristic absorption bands that correspond to its specific functional groups. Key vibrational frequencies have been identified that confirm the structure. researchgate.net The presence of the nitro group is confirmed by symmetrical and asymmetrical stretching vibrations at 1351 cm⁻¹ and 1513 cm⁻¹, respectively. The amide bond, formed during the synthesis, is indicated by a strong carbonyl (C=O) stretching band at 1646 cm⁻¹. Additionally, bands characteristic of the para-disubstituted phenyl ring are observed at 743 cm⁻¹ and 865 cm⁻¹. researchgate.net
Interactive Data Table: Characteristic IR Bands for this compound
| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Asymmetric NO₂ Stretch | Nitro Group | 1513 | researchgate.net |
| Symmetric NO₂ Stretch | Nitro Group | 1351 | researchgate.net |
| C=O Stretch | Amide | 1646 | researchgate.net |
| C-H Out-of-plane Bend | p-disubstituted Ring | 865 | researchgate.net |
These vibrational bands are sensitive to the molecule's local environment, making IR and Raman spectroscopy useful for studying solvent effects and intermolecular interactions.
Application of Cryo-Electron Microscopy (Cryo-EM) in this compound-Target Complex Characterization
Cryo-electron microscopy (Cryo-EM) has become a revolutionary technique for determining the high-resolution structure of large biological macromolecules and their complexes. nih.gov However, conventional single-particle cryo-EM is not suitable for the direct structural elucidation of small molecules like this compound due to their low molecular weight and inability to be visualized as individual particles.
The primary application of cryo-EM in the context of this compound would be to determine the structure of a large protein or nucleic acid target bound to this compound. If this compound were to act as an inhibitor or ligand for a macromolecule, cryo-EM could reveal the precise binding mode, the conformational changes induced in the target upon binding, and the specific molecular interactions at the binding site. researchgate.net
An emerging and highly relevant technique is microcrystal electron diffraction (MicroED), which is a form of cryo-EM. acs.orgcaltech.edu MicroED can determine high-resolution atomic structures from nanocrystals, which are orders of magnitude smaller than those required for X-ray crystallography. acs.org Therefore, if this compound could be prepared as a nanocrystalline powder, MicroED would represent a powerful alternative to X-ray diffraction for its de novo three-dimensional structure determination. caltech.edu
Future Directions and Unexplored Research Frontiers for N 4 Nitrophenyl Carbonyl Phenylalanine
Integration of N-[(4-nitrophenyl)carbonyl]phenylalanine Research with Systems Biology Approaches
The integration of research on this compound with systems biology offers a powerful avenue to understand its complex interactions within a biological context. By moving beyond single-target analyses, systems biology can provide a holistic view of the compound's effects on cellular networks.
Future research should focus on utilizing "omics" technologies to elucidate the global impact of this compound. Transcriptomic and proteomic analyses can reveal changes in gene and protein expression profiles in response to the compound, identifying entire pathways that are perturbed. Furthermore, metabolomic profiling of amino acids and other metabolites can provide a real-time snapshot of the metabolic state of cells or organisms upon exposure, offering insights into its mechanism of action. nih.govmdpi.compeerj.com
The data generated from these high-throughput methods can be integrated into computational models to simulate and predict the compound's behavior. This in silico approach can help in identifying potential off-target effects and understanding the downstream consequences of its primary interactions. Such a systems-level understanding is crucial for the rational design of future experiments and for predicting the compound's efficacy and potential toxicities.
Development of this compound as Chemical Probes for Biological Research
The unique chemical structure of this compound makes it an excellent candidate for development into sophisticated chemical probes to investigate biological processes. The nitrophenyl group, in particular, can serve as a versatile handle for various applications.
One promising direction is the development of photoactivatable probes. By incorporating photo-crosslinking moieties, this compound derivatives could be used to covalently label interacting partners upon light activation. nih.gov This would enable the identification of direct binding targets within a complex cellular environment.
Furthermore, the principles of bioorthogonal chemistry can be applied to design probes that can be selectively visualized or isolated from biological systems. For instance, modifying the compound with a clickable handle would allow for its attachment to reporter molecules, such as fluorophores or biotin, facilitating imaging and enrichment studies. The development of such probes would be invaluable for target identification and validation.
The closely related compound, L-4-nitrophenylalanine, has already demonstrated its utility as a sensitive infrared (IR) probe for studying local protein environments. researchgate.netnih.gov The nitro group's symmetric stretching frequency is sensitive to the local environment, providing a powerful tool for investigating protein structure and dynamics with minimal perturbation. researchgate.netnih.gov This precedent strongly supports the potential of this compound derivatives in similar applications.
Innovative Methodologies for Investigating this compound in Complex Biological Systems
To fully understand the role of this compound in complex biological systems, it is essential to employ and develop innovative investigative methodologies that offer high sensitivity and spatial resolution.
Advanced mass spectrometry (MS) techniques are poised to play a central role. Methods like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC/MS/MS) can be optimized for the sensitive and quantitative analysis of this compound and its metabolites in biological matrices. shimadzu.com Furthermore, derivatization strategies, such as using 2-nitrophenylhydrazine (B1229437) for carboxyl groups, can enhance the detection and fragmentation of related peptides in mass spectrometry analysis. nih.gov Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry has also proven effective in characterizing peptides containing nitrotyrosine, a related modification. nih.gov
In addition to mass spectrometry, spectroscopic techniques such as Raman spectroscopy offer a non-invasive way to probe the vibrational characteristics of molecules. nih.govresearchgate.netaip.orgresearchgate.netaab-ir.ro Developing Raman-based methods for this compound could provide valuable information about its conformation and interactions within cells and tissues.
Challenges and Opportunities in Translating Fundamental Research on this compound
The translation of fundamental research on this compound into tangible applications presents both significant challenges and exciting opportunities. A primary hurdle for any nitro-containing compound is the potential for toxicity. acs.orgnih.govnih.govmdpi.com The nitro group can undergo bioreduction to form reactive intermediates that may lead to undesired side effects. nih.gov Therefore, a thorough toxicological evaluation will be a critical step in its preclinical development.
However, the unique properties of the nitro group also present therapeutic opportunities. For instance, nitroaromatic compounds are being explored as hypoxia-activated prodrugs in cancer therapy. mdpi.commdpi.com The reduced oxygen environment in tumors can selectively activate these compounds, leading to localized therapeutic effects. Investigating whether this compound or its derivatives can be similarly exploited is a promising area of research.
Furthermore, the broader class of phenylalanine derivatives has shown therapeutic potential in various contexts, including as anticonvulsants and in modern drug discovery. nbinno.comnih.govnih.gov This suggests that with careful structural modifications to optimize efficacy and minimize toxicity, this compound could serve as a scaffold for the development of novel therapeutic agents. The future of treatment for metabolic disorders related to phenylalanine is also moving towards individualized therapies, creating a space for novel compounds. researchgate.netyoutube.com
Synergistic Research Approaches Combining Synthetic, Biological, and Computational Disciplines
The future advancement of our understanding and application of this compound will heavily rely on synergistic research approaches that bridge synthetic chemistry, biology, and computational science.
Synthetic chemists will be instrumental in creating a diverse library of this compound derivatives with tailored properties. This includes the synthesis of precursors for labeled compounds and the development of novel chemical probes. researchgate.net Biologists will then be able to use these tools to probe the compound's function in cellular and animal models, for example, through the de novo biosynthesis of related compounds like para-nitro-L-phenylalanine in model organisms. biorxiv.orgbiorxiv.orgbiorxiv.org
Computational chemists and bioinformaticians will play a crucial role in analyzing the large datasets generated from experimental studies and in guiding the design of new experiments. Molecular docking and quantitative structure-activity relationship (QSAR) studies can predict the binding of this compound derivatives to target proteins and help in optimizing their structure for improved activity and selectivity.
By fostering a collaborative environment where these disciplines intersect, the scientific community can accelerate the pace of discovery and unlock the full scientific and therapeutic potential of this compound.
Table of Potential Research Directions
| Research Area | Key Objectives | Potential Methodologies |
|---|---|---|
| Systems Biology Integration | Elucidate global cellular responses to the compound. | Transcriptomics, Proteomics, Metabolomics, Computational Modeling |
| Chemical Probe Development | Create tools for target identification and visualization. | Photo-crosslinking, Bioorthogonal Chemistry, Infrared Spectroscopy |
| Innovative Methodologies | Enhance detection and analysis in biological systems. | Advanced Mass Spectrometry, Raman Spectroscopy |
| Translational Research | Assess therapeutic potential and address safety concerns. | Preclinical Toxicity Studies, Prodrug Design, Structure-Activity Relationship Studies |
| Synergistic Approaches | Foster interdisciplinary collaboration. | Synthetic Chemistry, Molecular Biology, Computational Chemistry |
Table of Mentioned Compounds | Compound Name | | | :--- | | this compound | | L-4-nitrophenylalanine | | para-nitro-L-phenylalanine | | Nitrotyrosine | | Acetyl-4-bromo-DL-phenylalanine | | 2-nitrophenylhydrazine | | pimonidazole (B1677889) | | PR-104 | | Scombretastatin A-1 | | Combretastatin A-4 |
Q & A
Basic: What are the standard synthetic routes for N-[(4-nitrophenyl)carbonyl]phenylalanine, and how do reaction conditions influence yield?
Methodological Answer:
The compound is typically synthesized via acylation of phenylalanine derivatives using 4-nitrophenyl carbonyl reagents. A common approach involves reacting L-phenylalanine with activated carbonyl sources (e.g., 4-nitrophenyl chloroformate) in anhydrous solvents like dichloromethane or tetrahydrofuran under basic conditions (e.g., triethylamine or pyridine). Key factors include:
- Solvent choice : Polar aprotic solvents enhance nucleophilic acyl substitution.
- Catalyst : Bases like N,N-diisopropylethylamine (DIPEA) improve reaction efficiency by neutralizing HCl byproducts .
- Temperature : Room temperature or mild heating (30–40°C) balances reactivity and side-product formation.
Data Table :
| Reagent | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Nitrophenyl chloroformate | DCM | Pyridine | 75–85 | |
| 4-Nitrophenyl carbonate ester | THF | DIPEA | 80–90 |
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Structural confirmation requires a combination of:
- NMR :
- IR : Strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 343.3 for C₁₆H₁₄N₂O₅) .
Advanced: How does the electron-withdrawing nitro group influence the reactivity of this compound in peptide coupling?
Methodological Answer:
The 4-nitrophenyl group enhances electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by amino groups in peptide synthesis. Key considerations:
- Electronic Effects : The nitro group stabilizes the tetrahedral intermediate during coupling, reducing activation energy .
- Steric Hindrance : Para-substitution minimizes steric interference, enabling efficient coupling with bulky amino acids .
- Side Reactions : Competing hydrolysis of the active ester can occur in aqueous conditions; thus, reactions are performed in anhydrous solvents with coupling agents like HOBt/DCC .
Advanced: How can researchers resolve contradictions in reported yields for nitro-substituted phenylalanine derivatives?
Methodological Answer:
Discrepancies often arise from:
- Purity of Starting Materials : Impurities in 4-nitrophenyl reagents (e.g., residual HCl) reduce yields. Pre-drying solvents and reagents over molecular sieves is recommended .
- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane) or HPLC to track intermediate formation. Adjust stoichiometry if unreacted phenylalanine persists .
- Workup Protocols : Inefficient extraction (e.g., pH adjustments during acid-base partitioning) may lead to product loss. Optimize pH to 3–4 for maximal precipitation .
Advanced: What strategies improve the solubility of this compound in solid-phase peptide synthesis (SPPS)?
Methodological Answer:
The nitro group introduces hydrophobicity, necessitating:
- Solvent Systems : Use DMF/DMSO mixtures (9:1) to enhance solubility during resin loading .
- Protecting Groups : Boc (tert-butoxycarbonyl) protection of the amino group reduces aggregation on resin .
- Coupling Additives : Additives like HATU or HOAt improve coupling efficiency in SPPS by activating carboxylate intermediates .
Advanced: What mechanistic insights explain the stability of this compound under acidic vs. basic conditions?
Methodological Answer:
- Acidic Conditions : Protonation of the carbonyl oxygen reduces electrophilicity, slowing hydrolysis. Stability is observed at pH < 3 .
- Basic Conditions : Deprotonation of water or hydroxide ions accelerates nucleophilic attack on the carbonyl carbon, leading to rapid ester hydrolysis (e.g., half-life <1 hr at pH 10) .
- Mitigation : Store the compound in anhydrous, acidic environments (e.g., 0.1% TFA in acetonitrile) to prolong shelf life .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
